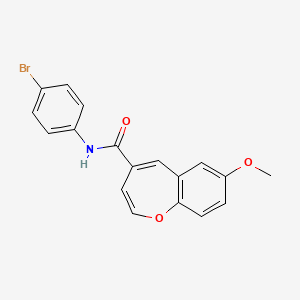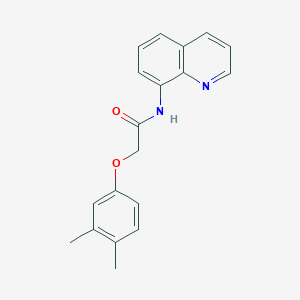
N-quinolin-8-yladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinolin-8-yladamantane-1-carboxamide is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while adamantane is a polycyclic hydrocarbon with a diamond-like structure. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinolin-8-yladamantane-1-carboxamide typically involves the amidation of quinoline-8-carboxylic acid with adamantane-1-amine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-quinolin-8-yladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Adamantane-1-amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-proliferative agent and apoptotic inducer.
Medicine: Explored for its potential as a kinase inhibitor, particularly targeting Pim-1 kinase, which is involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-quinolin-8-yladamantane-1-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it targets protein kinases like Pim-1, which play a crucial role in regulating cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. The pathways involved include the down-regulation of anti-apoptotic proteins (e.g., Bcl-2) and the up-regulation of pro-apoptotic proteins (e.g., BAX and Caspase-3) .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide: Shares the quinoline moiety but lacks the adamantane structure.
Adamantane-1-carboxamide: Contains the adamantane structure but lacks the quinoline moiety.
Laquinimod: A quinoline-3-carboxamide with immunomodulatory properties.
Uniqueness
N-quinolin-8-yladamantane-1-carboxamide is unique due to its combined quinoline and adamantane structures, which confer distinct chemical and biological properties. This combination enhances its stability, bioavailability, and potential therapeutic effects compared to similar compounds .
Properties
CAS No. |
71458-47-4 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-quinolin-8-yladamantane-1-carboxamide |
InChI |
InChI=1S/C20H22N2O/c23-19(20-10-13-7-14(11-20)9-15(8-13)12-20)22-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2,(H,22,23) |
InChI Key |
RYIHYWBHJGITMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-methyl-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11332150.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11332153.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11332156.png)
![Propyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11332157.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11332165.png)
![2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11332167.png)
![6-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-N,N'-di(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11332182.png)

![2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11332187.png)

![2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11332201.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dimethoxybenzamide](/img/structure/B11332206.png)
![7-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11332207.png)
![4-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11332215.png)
